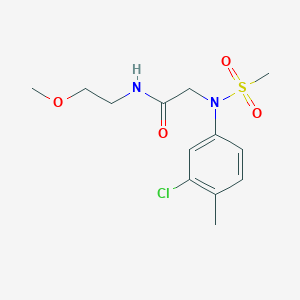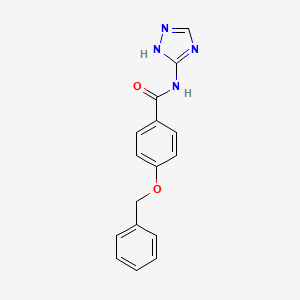![molecular formula C22H14BrClN2O2S B5035447 N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide, also known as BBR 3464, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of benzothiophene derivatives and has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines.
Wirkmechanismus
The exact mechanism of action of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is not fully understood. However, it is believed that the compound exerts its antitumor activity through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and induction of DNA damage and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been shown to induce DNA damage and apoptosis in cancer cells. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells. N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is its potent antitumor activity against a wide range of cancer cell lines. In addition, the compound has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs. However, one of the limitations of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464. One direction is to further investigate the mechanism of action of the compound. Another direction is to optimize the synthesis process of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 to increase its yield and purity. In addition, further studies are needed to evaluate the safety and efficacy of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 in preclinical and clinical trials. Finally, the potential of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 as a combination therapy with other anticancer agents should be explored.
Synthesemethoden
The synthesis of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is a complex process that involves several steps. The starting material for the synthesis is 2-chloro-3-nitrobenzoic acid, which is converted into 2-chloro-3-aminobenzoic acid through reduction. The resulting compound is then reacted with 4-bromoaniline to yield N-(4-bromo-2-chloro-3-aminobenzoyl)aniline. This intermediate is then reacted with 3-chlorobenzo[b]thiophene-2-carbonyl chloride to produce the final product, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, ovarian, lung, and colon cancer. In addition, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O2S/c23-14-7-5-13(6-8-14)21(27)25-15-9-11-16(12-10-15)26-22(28)20-19(24)17-3-1-2-4-18(17)29-20/h1-12H,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKYNZJNSPDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)


![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)

![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)